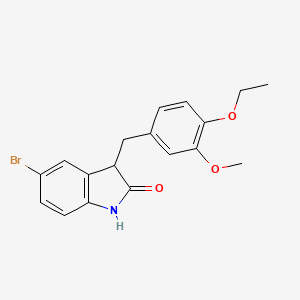
5-bromo-3-(4-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 4th position, and a methoxy group at the 3rd position of the phenyl ring. The indole core structure is a common motif in many biologically active molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Substitution Reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and base catalysts.
Cyclization: The formation of the indole core structure can be accomplished through cyclization reactions involving suitable starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand or catalyst in various organic reactions.
Biology
Pharmacology: The indole core structure is present in many pharmacologically active compounds, making this compound a potential candidate for drug development.
Biochemical Studies: It can be used in studies involving enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s structural features make it a potential lead compound for developing new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry
Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: It may have applications in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-3-[(4-METHOXY-3-ETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with reversed positions of the ethoxy and methoxy groups.
5-CHLORO-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with a chlorine atom instead of bromine.
5-BROMO-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1H-INDOLE: Similar structure without the carbonyl group.
Uniqueness
The unique combination of the bromine atom, ethoxy group, and methoxy group in 5-BROMO-3-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts specific chemical and biological properties that distinguish it from similar compounds. These features may enhance its reactivity, binding affinity, and overall utility in various applications.
Properties
Molecular Formula |
C18H18BrNO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-bromo-3-[(4-ethoxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H18BrNO3/c1-3-23-16-7-4-11(9-17(16)22-2)8-14-13-10-12(19)5-6-15(13)20-18(14)21/h4-7,9-10,14H,3,8H2,1-2H3,(H,20,21) |
InChI Key |
WJMPZVXXMBVIET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















